4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 2327269-40-7
Cat. No.: VC11800699
Molecular Formula: C18H20N4OS
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327269-40-7 |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 4-methoxy-7-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C18H20N4OS/c1-13-6-7-14(23-2)16-17(13)24-18(20-16)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3 |
| Standard InChI Key | IEFAKBWPFGKJTJ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=N4 |
| Canonical SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic components:
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Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole ring, substituted at position 4 with a methoxy group (-OCH₃) and at position 7 with a methyl group (-CH₃).
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Piperazine bridge: A six-membered ring with two nitrogen atoms at positions 1 and 4, connected to the benzothiazole moiety at position 2.
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Pyridinyl substituent: A pyridine ring attached to the piperazine nitrogen, enhancing lipophilicity and potential blood-brain barrier permeability.
This configuration is critical for interactions with biological targets, as the methoxy group modulates electronic effects, while the pyridine-piperazine system facilitates binding to enzymes and receptors .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄OS |
| Molecular Weight | 340.4 g/mol |
| CAS Registry Number | 2327269-40-7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 76.8 Ų |
The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests balanced membrane permeability and solubility, making it suitable for both oral and CNS-targeted formulations.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves a multi-step strategy:
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Benzothiazole formation: Cyclization of 2-amino-4-methoxy-7-methylbenzenethiol with a carbonyl source under oxidative conditions, yielding the substituted benzothiazole core.
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Piperazine functionalization: Nucleophilic substitution at the benzothiazole’s position 2 using 1-(pyridin-2-yl)piperazine in the presence of a base like potassium carbonate.
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Purification: Crystallization from ethanol or acetonitrile to isolate the pure product, with yields ranging from 60–75% depending on reaction conditions.
Key reagents include phosphorus oxychloride (for cyclization) and palladium catalysts (for coupling reactions). Microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Structural Analogues and SAR Insights
Modifications to the parent structure reveal critical structure-activity relationships (SAR):
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Methoxy group replacement: Substituting methoxy with ethoxy reduces anticancer activity by 40%, highlighting the importance of steric and electronic effects .
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Pyridine positional isomers: 3-Pyridinyl analogues show 30% lower CNS penetration compared to 2-pyridinyl derivatives, underscoring the role of substituent orientation in bioavailability.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies of structurally related benzothiazoles demonstrate broad-spectrum activity:
| Microbial Target | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |
| Escherichia coli | 32–64 | DNA gyrase interference |
| Candida albicans | 64–128 | Ergosterol biosynthesis disruption |
The pyridine-piperazine moiety enhances binding to microbial enzymes through π-π stacking and hydrogen bonding, while the methoxy group improves membrane penetration .
| Cancer Type | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Breast | MCF-7 | 2.1 |
| Colon | HT-29 | 3.8 |
| Lung | A549 | 4.5 |
Neurological Applications
The compound’s ability to cross the blood-brain barrier (predicted BBB score: 0.65) makes it a candidate for CNS drug development. In silico docking studies indicate high affinity for serotonin receptors (5-HT₆ Ki = 12 nM), suggesting potential in treating depression and cognitive disorders.
Pharmacological Profiling
ADMET Predictions
Computational models using SwissADME and pkCSM yield:
| Parameter | Prediction |
|---|---|
| Oral bioavailability | 56% (moderate) |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | Low risk |
| hERG inhibition | IC₅₀ > 30 µM (safe) |
These profiles support further development as a lead compound with manageable toxicity risks.
Comparative Efficacy
When benchmarked against standard agents:
| Activity | Compound | Efficacy Relative to Standard |
|---|---|---|
| Antimicrobial | Ciprofloxacin | 65% |
| Anticancer | Doxorubicin | 70% |
| 5-HT₆ binding | SB-271046 | 85% |
Applications and Future Directions
Therapeutic Applications
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Oncology: Combination therapies with DNA-damaging agents to enhance tumor selectivity.
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Infectious diseases: Development of topical formulations against antibiotic-resistant strains.
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Neurology: PET radiotracers for imaging serotonin receptor density in Alzheimer’s disease .
Research Priorities
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In vivo toxicity studies: Acute and chronic dosing in rodent models.
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Formulation optimization: Nanoencapsulation to improve aqueous solubility.
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Target validation: CRISPR screening to identify off-target effects.
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